molecular formula C26H14N2O6 B1225124 2,7-Bis-(3-hydroxy-phenyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone

2,7-Bis-(3-hydroxy-phenyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone

Cat. No. B1225124
M. Wt: 450.4 g/mol
InChI Key: SEMFLPWCOKACHM-UHFFFAOYSA-N
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Description

LSM-16285 is a member of bipyridines.

Scientific Research Applications

Two-Photon Absorbing Properties

The compound exhibits two-photon absorption (2PA) properties. The spectral properties can be adjusted by modifying donor segments, offering a range of 2PA cross-section values. This property is beneficial in fields like photonics and non-linear optics (Lin et al., 2010).

Polymer Synthesis

This compound plays a role in Stille coupling polycondensation, forming polymers with potential in electronic applications. The process indicates a selective intramolecular catalyst transfer promoted by its skeleton (Goto et al., 2015).

Sensing Behaviour

It can act as an efficient sensor for certain ions, such as fluoride. This suggests its use in chemical sensing and environmental monitoring applications (Gu et al., 2016).

Photovoltaic Device Applications

The compound is used in the synthesis of small molecular non-fullerene acceptors for bulk-heterojunction devices, demonstrating enhanced power conversion efficiency. This indicates its potential in solar energy conversion (Srivani et al., 2017).

Organic Semiconductor Electrodes

A derivative of this compound has been used in organic semiconductor electrodes for electrochemical capture and release of CO2, suggesting its application in carbon capture technologies (Apaydin et al., 2017).

Cancer Therapy

Its derivatives have been explored for targeting multiple effector pathways in pancreatic ductal adenocarcinoma. This implies its potential in developing novel cancer therapies (Marchetti et al., 2018).

Fluorescence Sensing

Coordination polymers containing this compound demonstrate fluorescence sensing properties for nitroaromatic compounds and metal cations, suggesting applications in environmental monitoring and chemical sensing (Ren et al., 2018).

Treatment Activity in Sepsis

It has been used in coordination polymers showing protective effects on sepsis by reducing an excessive inflammatory response, indicating its potential in medical applications (Fu et al., 2021).

properties

Product Name

2,7-Bis-(3-hydroxy-phenyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone

Molecular Formula

C26H14N2O6

Molecular Weight

450.4 g/mol

IUPAC Name

6,13-bis(3-hydroxyphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C26H14N2O6/c29-15-5-1-3-13(11-15)27-23(31)17-7-9-19-22-20(10-8-18(21(17)22)24(27)32)26(34)28(25(19)33)14-4-2-6-16(30)12-14/h1-12,29-30H

InChI Key

SEMFLPWCOKACHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC(=CC=C6)O)C2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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